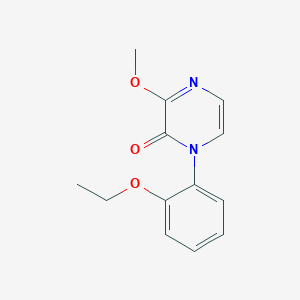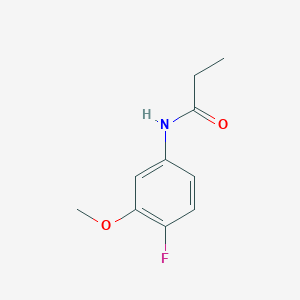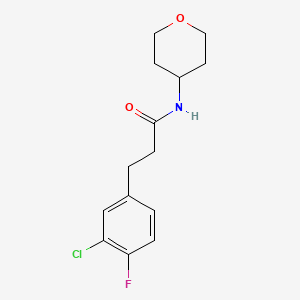![molecular formula C16H22N6O2S B15114944 4-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-2-(thiomorpholine-4-carbonyl)morpholine](/img/structure/B15114944.png)
4-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-2-(thiomorpholine-4-carbonyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-2-(thiomorpholine-4-carbonyl)morpholine is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly in the field of oncology.
Preparation Methods
The synthesis of 4-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-2-(thiomorpholine-4-carbonyl)morpholine typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This step involves the cyclization of appropriate precursors under specific conditions to form the pyrazolo[3,4-d]pyrimidine scaffold.
Introduction of the dimethyl groups: Methylation reactions are carried out to introduce the dimethyl groups at the desired positions on the pyrazolo[3,4-d]pyrimidine core.
Attachment of the thiomorpholine and morpholine moieties: These groups are introduced through nucleophilic substitution reactions, where the appropriate thiomorpholine and morpholine derivatives are reacted with the pyrazolo[3,4-d]pyrimidine intermediate.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of advanced techniques such as ultrasonic-assisted synthesis to enhance reaction efficiency .
Chemical Reactions Analysis
4-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-2-(thiomorpholine-4-carbonyl)morpholine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can be performed to introduce different substituents on the pyrazolo[3,4-d]pyrimidine core or the morpholine moieties.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of other complex organic molecules.
Biology: The compound has shown significant biological activity, including anticancer properties.
Medicine: Due to its anticancer activity, this compound is being explored as a potential therapeutic agent for cancer treatment.
Mechanism of Action
The mechanism of action of 4-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-2-(thiomorpholine-4-carbonyl)morpholine involves its interaction with specific molecular targets and pathways. It has been found to inhibit cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle regulation. By inhibiting CDK2, the compound induces cell cycle arrest and promotes apoptosis in cancer cells . Additionally, it may interact with other signaling pathways involved in cell proliferation and survival, further contributing to its anticancer effects .
Comparison with Similar Compounds
4-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-2-(thiomorpholine-4-carbonyl)morpholine can be compared with other pyrazolo[3,4-d]pyrimidine derivatives, such as:
6-amino-1H-pyrazolo[3,4-d]pyrimidine: This compound has shown similar anticancer activity but differs in its substitution pattern and specific biological effects.
Phenylpyrazolo[3,4-d]pyrimidine: Another derivative with potent anticancer properties, but with different substituents that may affect its efficacy and mechanism of action.
Pyrazolo[3,4-d]pyrimidine-4-ol: This compound has been studied for its anticancer activity and has shown promising results, similar to this compound.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both thiomorpholine and morpholine moieties, which contribute to its distinct biological activity and potential therapeutic applications .
Properties
Molecular Formula |
C16H22N6O2S |
|---|---|
Molecular Weight |
362.5 g/mol |
IUPAC Name |
[4-(1,6-dimethylpyrazolo[3,4-d]pyrimidin-4-yl)morpholin-2-yl]-thiomorpholin-4-ylmethanone |
InChI |
InChI=1S/C16H22N6O2S/c1-11-18-14-12(9-17-20(14)2)15(19-11)22-3-6-24-13(10-22)16(23)21-4-7-25-8-5-21/h9,13H,3-8,10H2,1-2H3 |
InChI Key |
YZWOEMNPBWEANN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=NN2C)C(=N1)N3CCOC(C3)C(=O)N4CCSCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2-Chlorophenyl)methyl]pyrrolidine-2-carboxamide](/img/structure/B15114867.png)
![4-[3-bromo-5-(trifluoromethyl)pyridin-2-yl]-N-cyclopropylmorpholine-2-carboxamide](/img/structure/B15114871.png)
![1-(2-Methoxyphenyl)-4-[6-(trifluoromethyl)pyridin-3-yl]piperazine](/img/structure/B15114873.png)

![1-(difluoromethyl)-N-[(2-methoxyphenyl)methyl]pyrazol-3-amine;hydrochloride](/img/structure/B15114884.png)
![N-{1-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]piperidin-3-yl}cyclopropanecarboxamide](/img/structure/B15114889.png)
![3-[(2-Methylphenyl)methoxy]oxolane](/img/structure/B15114896.png)
![3-chloro-N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]benzamide](/img/structure/B15114897.png)



![5-Bromo-2-({1-[(2,3-dihydro-1-benzofuran-5-yl)methyl]piperidin-4-yl}oxy)pyrimidine](/img/structure/B15114932.png)
![4-{[1-(3,5-Dimethylbenzoyl)azetidin-3-yl]oxy}pyridine](/img/structure/B15114938.png)
![4-{[4-(2-Tert-butyl-6-ethylpyrimidin-4-yl)piperazin-1-yl]methyl}-1-methyl-1,2-dihydropyridin-2-one](/img/structure/B15114942.png)
